molecular formula C10H6FNO2 B11903708 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-37-3

2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B11903708
CAS No.: 885274-37-3
M. Wt: 191.16 g/mol
InChI Key: UYIXWBIFDURVKB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorine atom on the phenyl ring and an aldehyde group at the fourth position of the oxazole ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with an amino acid derivative under basic conditions to form the oxazole ring. The aldehyde group can then be introduced via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid.

    Reduction: 2-(2-Fluoro-phenyl)-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde: Similar structure but with the fluorine atom at the para position.

    2-(2-Fluoro-phenyl)-thiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

    2-(2-Fluoro-phenyl)-imidazole-4-carbaldehyde: Contains two nitrogen atoms in the heterocyclic ring.

Uniqueness

2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

885274-37-3

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H

InChI Key

UYIXWBIFDURVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C=O)F

Origin of Product

United States

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